Ethyl azocan-1-yl(oxo)acetate
Description
Properties
IUPAC Name |
ethyl 2-(azocan-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-6-4-3-5-7-9-12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOFWJGTLKLXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Amide Coupling Strategies
Following formation of the aldehyde intermediate, the preparation of ethyl azocan-1-yl(oxo)acetate involves:
Esterification
Conversion of the aldehyde or carboxylic acid intermediates to the ethyl ester is typically achieved by standard esterification methods such as treatment with ethanol under acidic conditions or via acid chloride intermediates.
In related compounds, esterification using thionyl chloride in methanol has been reported to provide diesters in moderate yields (~50% over multiple steps).Amide Coupling (if applicable)
For derivatives involving amide linkages, coupling reagents like T3P® or carbodiimides are used to couple carboxylic acids with amines under mild conditions, yielding amides efficiently (yields around 60% reported in related systems).
Alternative Alkylation Using Protected Diazepane Esters
An alternative method involves the use of 5-oxo-diazepane-1-carboxylic acid tert-butyl ester as a substrate:
- Sodium hydride in DMF deprotonates the diazepane ester, followed by reaction with 4-bromobutyraldehyde dimethyl acetal at room temperature for 16 hours.
- After workup and purification, the product is isolated, which can be further processed to yield the desired azocan-1-yl oxoacetate derivatives.
- This method allows for the introduction of functionalized side chains under mild conditions with chromatographic purification to isolate pure products.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|
| Deprotonation & Alkylation | NaH in DMF, room temp, then 80°C for 16 h | 1-pent-4-enyl-azocan-2-one | Isolated as oil, yield not specified |
| Oxidative cleavage | OsO4, NaIO4 in THF/H2O, ambient temp | 4-(2-oxo-azocan-1-yl)-butyraldehyde | Efficient cleavage, no yield given |
| Esterification | SOCl2 in MeOH or acid catalysis | Ethyl ester derivatives | ~50% over multiple steps (related) |
| Amide coupling (related) | T3P® or carbodiimide coupling agents | Amide derivatives | ~60% yield |
| Alternative alkylation | NaH in DMF, 4-bromobutyraldehyde dimethyl acetal | Protected diazepane esters | Purified by silica gel chromatography |
Analytical and Research Findings
- The alkylation step is highly dependent on the base strength and solvent choice; sodium hydride in DMF is optimal for generating the nucleophilic species from azocan-2-one.
- Oxidative cleavage with OsO4/NaIO4 is rapid and selective for converting terminal alkenes to aldehydes without over-oxidation.
- Esterification yields can vary depending on the method; thionyl chloride in methanol is effective but may require careful control to avoid side reactions.
- Amide coupling using T3P® is efficient and mild, suitable for sensitive substrates.
- Chromatographic purification is essential for isolating pure intermediates due to possible side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl azocan-1-yl(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azocan-1-yl(oxo)acetic acid, while reduction may produce ethyl azocan-1-yl(hydroxy)acetate .
Scientific Research Applications
Ethyl azocan-1-yl(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl azocan-1-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Esters with Oxo Groups
Ethyl 2-(2-oxoazetidin-1-yl)acetate
- Structure : Contains a 4-membered azetidine ring with an oxo group and an ethyl ester substituent .
- Applications: Azetidine derivatives are often explored as β-lactam analogs or protease inhibitors, whereas azocane-based compounds like Ethyl azocan-1-yl(oxo)acetate may target different biological pathways due to reduced strain and larger ring size .
Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate
- Structure : Features a fused benzoxazine ring system (aromatic benzene fused with a 1,3-oxazine ring) and an ethyl ester .
- Key Differences: Aromaticity vs. Applications: Benzoxazine derivatives are commonly used in polymer chemistry and as antimicrobial agents, contrasting with the medicinal focus of this compound .
Functional Group Analogues: β-Keto Esters
Ethyl Acetoacetate
- Structure : A simple β-keto ester (CH₃COCH₂COOEt) without heterocyclic components .
- Key Comparisons: Reactivity: Ethyl acetoacetate is a classic enolate precursor in organic synthesis (e.g., Knorr pyrrole synthesis), whereas the azocane-oxo ester’s reactivity may be modulated by the nitrogen heterocycle. Safety Profile: Ethyl acetoacetate has low acute toxicity (Health Hazard Rating = 1), while the azocane derivative’s safety data remain undisclosed .
Ethyl 5-(acetoxymethyl)furan-2-carboxylate
- Structure : Contains a furan ring (5-membered oxygen heterocycle) with ester and acetoxymethyl groups .
- Key Differences :
- Heteroatom Influence : The furan oxygen may participate in hydrogen bonding, unlike the azocane nitrogen, which could act as a hydrogen bond acceptor or protonate under physiological conditions.
- Applications : Furan derivatives are prevalent in agrochemicals and flavorants, diverging from the azocane compound’s medicinal applications .
Physicochemical and Analytical Comparisons
Biological Activity
Ethyl azocan-1-yl(oxo)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The compound features an azocane ring structure, which is associated with various pharmacological effects. Its chemical formula is , and it has been studied for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains. For example, it has been shown to exhibit significant inhibitory effects on Staphylococcus aureus and Pseudomonas aeruginosa.
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This was observed in time-kill assays where the compound demonstrated a rapid bactericidal effect at higher concentrations .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi, including Candida albicans. Studies have demonstrated that the compound can inhibit biofilm formation, a critical factor in fungal virulence.
Data Table: Antifungal Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The antifungal mechanism may involve interference with ergosterol biosynthesis, essential for maintaining fungal cell membrane integrity .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
Case Study: Anticancer Activity
In a study focusing on breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Further mechanistic studies are required to elucidate the specific pathways involved in its anticancer effects, but initial findings indicate potential involvement of the PI3K/Akt signaling pathway .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl azocan-1-yl(oxo)acetate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Ethyl (oxo)acetate derivatives are typically synthesized via multicomponent cyclocondensation reactions. For example, a one-pot protocol using diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride in aqueous medium with an azolium salt catalyst (e.g., 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride) achieves good yields under mild conditions (70°C, 5 mol% catalyst). Key optimizations include solvent selection (water for green chemistry compliance) and avoiding chromatographic purification by leveraging clean reaction profiles .
Q. How can the crystal structure of this compound derivatives be resolved, and what intermolecular interactions are critical for stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is standard. For example, in ethyl 2-(2-naphthyl)-1H-indol-3-ylacetate, non-planar conformations and dihedral angles between aromatic rings (e.g., 41.69°) are analyzed. Intermolecular interactions, such as C–H⋯O hydrogen bonds forming R₂²(10) dimers and π–π stacking (centroid distances ~3.7 Å), stabilize the crystal lattice. SHELX software handles anisotropic displacement parameters and twinning corrections .
Q. What analytical techniques are suitable for characterizing ethyl (oxo)acetate derivatives, and how are spectral contradictions resolved?
- Methodological Answer : NMR (¹H/¹³C) and elemental analysis are primary tools. For complex mixtures (e.g., keto-substituted derivatives), GC/MS in selected ion monitoring (SIM) mode with silylation improves sensitivity. Contradictions in spectral data (e.g., overlapping signals) are resolved via countercurrent chromatography (CCC) fractionation using n-hexane/ethyl acetate/methanol/water systems, followed by DMDS derivatization to confirm double bond positions .
Advanced Research Questions
Q. How can computational methods complement experimental data in predicting the reactivity of this compound intermediates?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and regioselectivity in cyclocondensation reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on intermediates, while Mulliken charges predict interactions with azolium catalysts. Experimental validation involves kinetic studies (e.g., pseudo-first-order fits for OAT reactions) to compare theoretical vs. observed rate constants .
Q. What strategies address data discrepancies in crystallographic refinement for ethyl (oxo)acetate derivatives with flexible substituents?
- Methodological Answer : Flexible groups (e.g., ethyl chains) introduce disorder, resolved using SHELXL's PART instructions. For example, partial occupancy refinement and TLS (Translation-Libration-Screw) models mitigate anisotropy. High-resolution data (<1.0 Å) combined with Hirshfeld surface analysis distinguish genuine hydrogen bonds from thermal motion artifacts. WinGX/ORTEP visualize displacement ellipsoids and validate geometry .
Q. How do solvent polarity and catalyst design influence the enantioselectivity of ethyl (oxo)acetate-based reactions?
- Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP) in non-polar solvents (toluene) enhance enantioselectivity via hydrogen-bonding interactions. For instance, indole insertion reactions achieve >90% ee when steric effects in the catalyst's 3,3'-substituents align with the substrate's oxoacetate moiety. Solvent screening (e.g., EtOAc vs. hexane) optimizes dipole-dipole interactions, monitored by HPLC with chiral columns .
Q. What mechanistic insights explain the stability of ethyl (oxo)acetate derivatives under oxidative conditions?
- Methodological Answer : Radical scavenging assays (e.g., DPPH) and EPR spectroscopy identify stabilization via resonance delocalization of the oxoacetate group. Kinetic isotope effects (KIE) using deuterated substrates reveal rate-determining steps (e.g., H-atom abstraction). Computational studies (B3LYP/6-31G*) map spin densities, showing stabilization through conjugation with azocan rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
